N-Butyryl-N'-cinnamyl-piperazine

Übersicht

Beschreibung

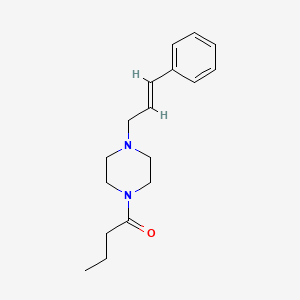

N-Butyryl-N’-cinnamyl-piperazine is a synthetic compound with the molecular formula C17H24N2O. It is known for its unique structure, which includes a piperazine ring substituted with a butyryl group at one nitrogen atom and a cinnamyl group at the other nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyryl-N’-cinnamyl-piperazine typically involves the reaction of piperazine with butyryl chloride and cinnamyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Step 1: Piperazine is reacted with butyryl chloride in an organic solvent like dichloromethane, in the presence of triethylamine, to form N-butyrylpiperazine.

Step 2: N-butyrylpiperazine is then reacted with cinnamyl chloride under similar conditions to yield N-Butyryl-N’-cinnamyl-piperazine.

Industrial Production Methods

Industrial production of N-Butyryl-N’-cinnamyl-piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyryl-N’-cinnamyl-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cinnamyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidation of the cinnamyl group can lead to the formation of cinnamic acid derivatives.

Reduction: Reduction can yield the corresponding alcohols.

Substitution: Substitution reactions can introduce various functional groups at the cinnamyl position.

Wissenschaftliche Forschungsanwendungen

Biological Applications

N-Butyryl-N'-cinnamyl-piperazine has been studied extensively for its biological activities, particularly its potential as an antimicrobial and anticancer agent. The following table summarizes key findings from recent studies:

| Study | Findings | IC50 (µM) |

|---|---|---|

| Narender et al. | Inhibition of HepG2 and MDA-MB-231 cancer cell lines | 10.44 (HepG2), 5.027 (MDA-MB-231) |

| Piperazine derivatives | Anticancer activity against various cell lines | 1.33 (HeLa), 1.86 (A-549) |

| Cinnamylpiperazine analogs | Moderate µ-opioid receptor activation | EC50 = 248 nM |

These studies indicate that modifications to the piperazine structure can enhance anticancer activity, with some derivatives exhibiting potent effects against specific cancer cell lines .

Medicinal Applications

The medicinal potential of this compound is notable, particularly in pain management and drug development. Research has demonstrated its analgesic properties:

- Analgesic Activity : Studies on mice have shown that this compound exhibits significant peripheral analgesic effects at various dosages, outperforming some conventional analgesics like acetylsalicylic acid .

This compound is being investigated as a lead candidate for developing new analgesics with improved efficacy and safety profiles.

Industrial Applications

In addition to its biological and medicinal uses, this compound is utilized in industrial applications, particularly in the development of new materials and chemical processes. Its unique structure allows it to serve as a precursor for synthesizing other valuable compounds, making it an important component in industrial chemistry .

Case Studies

- Anticancer Activity : In a study evaluating various piperazine derivatives, this compound was found to inhibit telomerase activity by decreasing dyskerin expression, showcasing its potential as an anticancer agent .

- Analgesic Properties : Research involving animal models demonstrated that this compound provided significant pain relief compared to standard analgesics, highlighting its therapeutic promise .

- Toxicological Profile : A study on cinnamylpiperazines revealed their lower µ-opioid receptor activation potential compared to fentanyl, suggesting a safer profile for pain management applications .

Wirkmechanismus

The mechanism of action of N-Butyryl-N’-cinnamyl-piperazine involves its interaction with specific molecular targets. It is known to act as an agonist at the μ-opioid receptor, which is responsible for its analgesic effects. The compound binds to the receptor, leading to the activation of downstream signaling pathways that result in pain relief. Additionally, it may interact with other neurotransmitter systems, including dopamine and serotonin, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

N-Butyryl-N’-cinnamyl-piperazine can be compared with other piperazine derivatives, such as:

MT-45: Another synthetic opioid with a similar piperazine core but different substituents.

AD-1211: A piperazine derivative with potent analgesic properties.

2-methyl-AP-237: A methylated derivative of N-Butyryl-N’-cinnamyl-piperazine with similar pharmacological effects.

The uniqueness of N-Butyryl-N’-cinnamyl-piperazine lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives .

Biologische Aktivität

N-Butyryl-N'-cinnamyl-piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C17H24N2O and features a piperazine ring substituted with both a butyryl group and a cinnamyl group. The synthesis typically involves the reaction of piperazine with butyryl chloride and cinnamyl chloride in the presence of a base like triethylamine.

The primary mechanism of action for this compound is its interaction with the μ-opioid receptor. This interaction leads to analgesic effects, which are crucial for pain management. Additionally, it may influence other neurotransmitter systems, including dopamine and serotonin pathways, contributing to its overall pharmacological profile .

Biological Activities

This compound has been investigated for various biological activities:

- Analgesic Properties : The compound acts as an agonist at the μ-opioid receptor, providing pain relief through activation of pain modulation pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation .

- Anticancer Potential : Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A549 (lung cancer) cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

-

Antitumor Activity :

- A study demonstrated that chalcone-piperazine derivatives exhibited potent antitumor effects against various cancer cell lines (A549, Hela, SGC7901) with IC50 values significantly lower than those of established chemotherapeutics like cisplatin .

- The structure-activity relationship (SAR) analysis revealed that specific substituents on the piperazine ring enhance cytotoxicity.

- Antimicrobial Screening :

-

Mechanistic Studies :

- Investigations into the cellular mechanisms revealed that compounds containing piperazine rings could induce apoptosis in cancer cells through intrinsic and extrinsic pathways. This indicates a dual mechanism where both direct cytotoxicity and modulation of apoptotic pathways contribute to their effectiveness .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Analgesic | μ-opioid receptor agonist | |

| Antimicrobial | Various bacterial targets | |

| Anticancer | Induces apoptosis in cancer cells |

Table 2: IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Chalcone-Piperazine Derivative | A549 | 0.19 |

| Chalcone-Piperazine Derivative | Hela | 0.41 |

| Chalcone-Piperazine Derivative | SGC7901 | 5.24 |

Eigenschaften

IUPAC Name |

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16/h3-6,8-10H,2,7,11-15H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBMUHABRSEAIK-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17730-82-4 (hydrochloride) | |

| Record name | 1-N-butyryl-4-cinnamylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017719890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17719-89-0 | |

| Record name | 1-N-butyryl-4-cinnamylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017719890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUCINNAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J735KL8O54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.